シアニジン-3-O-グルコシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Kuromanin has diverse applications in scientific research:

Biology: Researchers explore its antioxidant properties and potential health benefits.

Industry: Kuromanin’s natural color makes it valuable as a food and cosmetic pigment.

作用機序

クロマニンがその効果を発揮する正確なメカニズムは、現在も研究中です。 CD38 酵素活性を阻害することが知られています . CD38 は、細胞シグナル伝達と免疫応答において役割を果たします。

6. 類似の化合物との比較

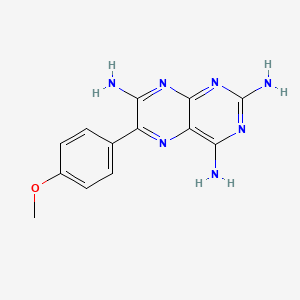

クロマニンは、グリコシル化とアントシアニンの特性のユニークな組み合わせによって際立っています。その他の類似の化合物には、デルフィニジン 3-O-グルコシド、ペラルゴニジン 3-O-グルコシド、ペオニジン 3-O-グルコシドなどがあります。

Safety and Hazards

C3G is generally considered safe, but like any substance, it should be handled with care. It is known to be toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazards information can be found in the referenced papers .

将来の方向性

生化学分析

Biochemical Properties

Cyanidin 3-O-glucoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with adenosine monophosphate-activated protein kinase, a cellular energy sensor involved in metabolism and aging . Cyanidin 3-O-glucoside activates this enzyme through the adiponectin receptor signaling pathway, leading to the phosphorylation inactivation of coactivators such as CRTC2 and HDAC5 . Additionally, Cyanidin 3-O-glucoside interacts with synapse-associated proteins like synaptophysin and postsynaptic density protein-95, improving synaptic function and plasticity .

Cellular Effects

Cyanidin 3-O-glucoside exerts various effects on different cell types and cellular processes. It has been shown to reduce the levels of soluble and insoluble amyloid-beta peptides and decrease the protein expression of amyloid precursor protein, presenilin-1, and beta-secretase in the cortical and hippocampal regions . Cyanidin 3-O-glucoside also upregulates the expression of autophagy-related markers, such as LC3B-II, LAMP-1, TFEB, and PPAR-alpha, improving the autophagy of amyloid-beta plaques and neurofibrillary tangles . Furthermore, Cyanidin 3-O-glucoside influences cell signaling pathways by regulating the PI3K/Akt/GSK3beta signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyanidin 3-O-glucoside activates adenosine monophosphate-activated protein kinase through the adiponectin receptor signaling pathway, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells by increasing the expression levels of key markers such as P16, P21, and P53 . Additionally, Cyanidin 3-O-glucoside disassembles amyloid-beta fibrils by preferentially binding to the monomeric form of amyloid-beta peptide, leading to the disassembly of the pathogenic fibril .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-glucoside change over time. The compound is known for its low stability and bioaccessibility, which can affect its efficacy and distribution in the human body . Strategies such as nano-encapsulation have been developed to enhance the bioavailability and controlled release of Cyanidin 3-O-glucoside . Long-term studies have shown that Cyanidin 3-O-glucoside can accumulate in tissues such as the brain, liver, and kidneys, providing sustained neuroprotective effects .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-glucoside vary with different dosages in animal models. In a study involving diabetic mice, Cyanidin 3-O-glucoside treatment significantly reduced fasting blood glucose levels and increased glycogen synthesis, which were associated with the upregulation of glucose transporter-1 expression in the liver . High doses of Cyanidin 3-O-glucoside may lead to toxic or adverse effects, such as oxidative stress and inflammation . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cyanidin 3-O-glucoside is involved in various metabolic pathways, including the regulation of energy metabolism and oxidative stress. It activates adenosine monophosphate-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Cyanidin 3-O-glucoside also modulates the expression of genes involved in gluconeogenesis and lipogenesis, thereby influencing metabolic flux and metabolite levels . Additionally, Cyanidin 3-O-glucoside undergoes extensive first-passage metabolism, with its metabolites entering the bloodstream and exerting health benefits .

Transport and Distribution

Cyanidin 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It is absorbed in its unmodified molecular form in the upper digestive tract and undergoes first-passage metabolism . The compound is then transported to different tissues, including the brain, liver, and kidneys . Nanoliposomes have been shown to enhance the absorption rate of Cyanidin 3-O-glucoside and improve its bioavailability by protecting it from degradation and facilitating its transport to specific locations .

Subcellular Localization

The subcellular localization of Cyanidin 3-O-glucoside plays a crucial role in its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Cyanidin 3-O-glucoside can modulate the activity of enzymes and proteins within these compartments, leading to changes in cellular processes such as gene expression and signal transduction . Additionally, Cyanidin 3-O-glucoside may undergo post-translational modifications that direct it to specific organelles, further influencing its function and efficacy .

準備方法

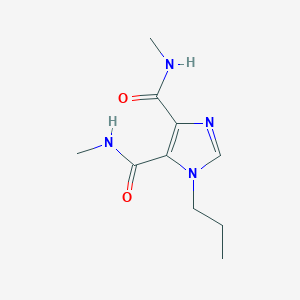

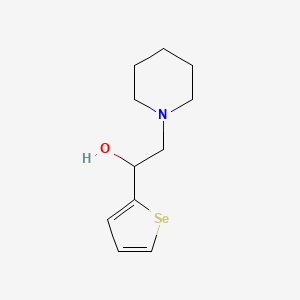

合成経路:: クロマニンを得るための合成方法はいくつかありますが、一般的な方法の1つは、シアニジン(アントシアニジン)をグルコースでグリコシル化することです。この反応は通常、シアニジンの 3 位で起こります。具体的な合成経路は、使用する出発物質と試薬によって異なる場合があります。

工業生産:: クロマニンの工業生産は、桑の葉などの天然源からの大規模抽出を伴います。抽出プロセスは、さまざまな用途のためにクロマニンを分離および精製することを目的としています。

化学反応の分析

クロマニンは、以下の化学反応を受けます。

グリコシル化: クロマニンの初期形成には、シアニジンのグルコースによるグリコシル化が含まれます。

酸化と還元: クロマニンは、そのフェノール構造のために酸化還元反応に参加できます。

置換反応: 反応条件に応じて、クロマニンは構造内のさまざまな位置で置換反応を受ける可能性があります。

これらの反応に使用される一般的な試薬には、グリコシルトランスフェラーゼ、酸化剤(例えば、ペルオキシダーゼ)、還元剤(例えば、水素化ホウ素ナトリウム)があります。

クロマニン反応から生成される主な生成物には、さまざまなグリコシル化誘導体と酸化型が含まれます。

4. 科学研究における用途

クロマニンは、科学研究においてさまざまな用途があります。

医学: 血糖値調節と脂質代謝に対する潜在的な効果が研究されており、肥満管理に役立つ可能性があります .

生物学: 研究者たちは、その抗酸化特性と潜在的な健康上の利点を探求しています。

産業: クロマニンの天然の色は、食品および化粧品の顔料として貴重です。

類似化合物との比較

Kuromanin stands out due to its unique combination of glycosylation and anthocyanin properties. Other similar compounds include delphinidin 3-O-glucoside, pelargonidin 3-O-glucoside, and peonidin 3-O-glucoside.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cyanidin 3-O-glucoside involves the conversion of Cyanidin to Cyanidin 3-O-glucoside through glycosylation.", "Starting Materials": [ "Cyanidin", "Glucose", "Catalyst" ], "Reaction": [ "Cyanidin is reacted with glucose in the presence of a catalyst to form Cyanidin 3-O-glucoside.", "The reaction is carried out under controlled temperature and pressure conditions.", "The product is then purified using chromatography techniques to obtain pure Cyanidin 3-O-glucoside." ] } | |

| 47705-70-4 | |

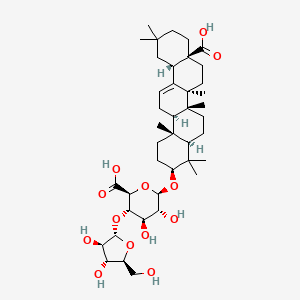

分子式 |

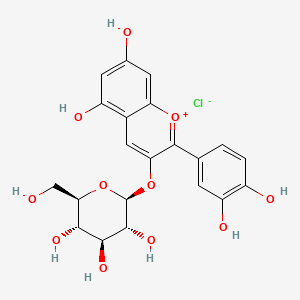

C21H21O11+ |

分子量 |

449.4 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

InChIキー |

RKWHWFONKJEUEF-GQUPQBGVSA-O |

異性体SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |

正規SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

| 7084-24-4 | |

同義語 |

cyanidin 3-O-beta-D-glucopyranoside cyanidin 3-O-glucopyranoside kuromanin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。